An In-depth Technical Guide to Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: Synthesis, Properties, and Applications
An In-depth Technical Guide to Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to project its chemical structure, spectroscopic properties, and potential applications. This guide also outlines plausible synthetic routes based on modern organofluorine chemistry, offering a roadmap for its laboratory preparation. The strategic incorporation of the difluoromethoxy group and the fluorine substituents on the benzonitrile scaffold suggests a molecule with unique electronic and conformational properties, making it a compelling candidate for the development of novel pharmaceuticals and advanced materials.
Introduction: The Strategic Value of Fluorination in Molecular Design
The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern chemical research, particularly in the fields of drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological characteristics.[1] The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, acting as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere for hydroxyl and methoxy groups.[2][3] When combined with a fluorinated benzonitrile core, as in Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-, the resulting molecule is anticipated to possess a unique confluence of properties, including altered lipophilicity, metabolic stability, and target-binding interactions.[2]
This guide will delve into the projected structural and electronic properties of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-, propose detailed synthetic strategies for its preparation, and explore its potential applications, drawing upon the established roles of its constituent chemical motifs.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is characterized by a benzonitrile core substituted with a difluoromethoxy group at the 2-position and fluorine atoms at the 4- and 5-positions.
Molecular Formula: C₈H₃F₄NO
Molecular Weight: 209.11 g/mol
The presence of multiple fluorine atoms and the difluoromethoxy group is expected to significantly influence the molecule's properties.
Electronic Effects
The fluorine atoms and the difluoromethoxy group are strongly electron-withdrawing, which will impact the electron density of the aromatic ring and the reactivity of the nitrile group. This electron-withdrawing nature can be crucial for modulating the pKa of nearby functional groups in a larger molecule, which is a key consideration in drug design for optimizing solubility and permeability.[2]
Lipophilicity
The difluoromethoxy group is known to increase lipophilicity, a critical factor for cell membrane permeability and bioavailability of drug candidates.[2] The additional fluorine atoms on the aromatic ring will further contribute to this effect. The Hansch hydrophobicity parameter (π) for the -OCHF₂ group is approximately +0.45, indicating its contribution to increased lipophilicity.[2]
Hydrogen Bonding
A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor. The C-H bond in the -OCHF₂ group is polarized by the adjacent fluorine atoms, enabling it to participate in hydrogen bonding interactions with biological targets. This property allows it to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl or amide groups, while offering improved metabolic stability.[3]
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation.[1] The replacement of a metabolically susceptible methoxy group with a difluoromethoxy group is a common strategy in medicinal chemistry to enhance a drug's half-life.[2]
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₃F₄NO | Based on chemical structure |
| Molecular Weight | 209.11 g/mol | Calculated from molecular formula |
| Lipophilicity (LogP) | Moderately high | Contribution from -OCHF₂ and fluorine atoms |
| Hydrogen Bonding | Hydrogen bond donor | Property of the -OCHF₂ group |
| Metabolic Stability | High | Presence of multiple C-F bonds |
| Electronic Nature | Electron-deficient aromatic ring | Strong electron-withdrawing substituents |
Table 1: Predicted Physicochemical Properties of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-
Proposed Synthetic Strategies
The synthesis of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- can be approached through several modern synthetic methodologies. The key challenge lies in the selective introduction of the difluoromethoxy group. Two plausible retrosynthetic pathways are outlined below.
Caption: Retrosynthetic analysis of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-.
Synthesis via O-Difluoromethylation of a Phenolic Precursor
A common and effective method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol.[2]
Workflow:
Caption: Synthetic workflow via O-difluoromethylation.
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-4,5-difluorobenzonitrile
This intermediate can be synthesized from 4,5-difluoroanthranilic acid via a Sandmeyer reaction.
-
Dissolve 4,5-difluoroanthranilic acid in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium cyanide (NaCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
The resulting mixture is then heated to facilitate the conversion to the nitrile. Subsequent hydrolysis of the diazonium group to a hydroxyl group can be achieved by heating the reaction mixture in an aqueous acidic environment.
-
Purify the resulting 2-hydroxy-4,5-difluorobenzonitrile by extraction and column chromatography.
Step 2: O-Difluoromethylation of 2-Hydroxy-4,5-difluorobenzonitrile
-
To a solution of 2-hydroxy-4,5-difluorobenzonitrile in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃).
-
Introduce a difluoromethylating agent. Common reagents include chlorodifluoromethane (ClCF₂H) gas, trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride source, or sodium chlorodifluoroacetate.[4]
-
Heat the reaction mixture under pressure (if using ClCF₂H) or at elevated temperatures for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-.
Synthesis via Radical C-H Difluoromethoxylation
Recent advances in photoredox catalysis have enabled the direct C-H difluoromethoxylation of arenes, offering a more direct route that may not require a pre-installed hydroxyl group.[5][6][7]
Workflow:
Caption: Synthetic workflow via radical C-H difluoromethoxylation.
Experimental Protocol:
-
In a reaction vessel, combine 4,5-difluorobenzonitrile, a photocatalyst (e.g., an iridium or ruthenium complex), and a difluoromethoxylating reagent (e.g., a redox-active N-(difluoromethoxy) salt).[5][6][7]
-
Dissolve the components in a suitable degassed solvent (e.g., acetonitrile).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
The reaction proceeds via the generation of a difluoromethoxy radical which then adds to the aromatic ring.
-
Monitor the reaction for the formation of the desired product.
-
After completion, the solvent is removed, and the product is purified by column chromatography. It is important to note that this reaction may yield a mixture of regioisomers.
Predicted Spectroscopic Characterization
The structural elucidation of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- would rely on a combination of spectroscopic techniques. The predicted data is based on the analysis of similar fluorinated aromatic compounds.[8][9][10][11]
| Technique | Predicted Spectroscopic Features |
| ¹H NMR | A triplet in the region of δ 6.8-7.5 ppm for the -OCHF₂ proton with a characteristic coupling constant (²JHF) of approximately 70-75 Hz. Aromatic protons will appear as complex multiplets in the aromatic region. |
| ¹³C NMR | The carbon of the -OCHF₂ group is expected to appear as a triplet around δ 115-125 ppm with a large one-bond C-F coupling constant (¹JCF). Carbons attached to fluorine will show characteristic C-F couplings. The nitrile carbon will appear around δ 115-120 ppm. |
| ¹⁹F NMR | Two signals are expected for the aromatic fluorine atoms. The difluoromethoxy group will show a doublet in the region of δ -80 to -90 ppm with a coupling to the proton (²JFH). |
| IR Spectroscopy | Characteristic C-F stretching vibrations in the range of 1100-1300 cm⁻¹. A sharp C≡N stretching band around 2230 cm⁻¹. C-H stretching of the -OCHF₂ group around 3000 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 209.11. Fragmentation patterns would likely involve the loss of the difluoromethoxy group and the nitrile group. |
Table 2: Predicted Spectroscopic Data for Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-
Potential Applications in Drug Discovery and Materials Science
The unique combination of a difluoromethoxy group and a difluorinated benzonitrile core suggests several potential applications for this molecule.
Medicinal Chemistry and Drug Development
Fluorinated benzonitriles are important intermediates in the synthesis of a wide range of pharmaceuticals.[12] The nitrile group can be a key pharmacophore or a precursor to other functional groups. The introduction of the difluoromethoxy group can enhance the drug-like properties of a lead compound.
-
Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors. The electronic properties and hydrogen bonding capacity of the title compound could be leveraged to design potent and selective inhibitors.
-
Metabolic Blockers: The -OCHF₂ group can be used to replace metabolically labile methoxy groups in existing drugs to improve their pharmacokinetic profile.[2]
-
CNS-Active Agents: The increased lipophilicity imparted by the fluorine substituents may enhance blood-brain barrier permeability, making this scaffold interesting for the development of central nervous system (CNS) active drugs.
Logical Framework for a Drug Discovery Program:
Caption: A logical workflow for utilizing the title compound in a drug discovery program.
Materials Science
Fluorinated benzonitriles are also utilized in the synthesis of advanced materials. Their electronic properties and thermal stability make them suitable for applications in:
-
Liquid Crystals: The polarity and rod-like shape of benzonitrile derivatives can be advantageous in the design of liquid crystal materials.
-
Polymers: The high thermal stability and chemical resistance conferred by the fluorine atoms make this compound a potential monomer or additive for high-performance polymers.
-
Organic Electronics: The electron-deficient nature of the aromatic ring could be exploited in the design of n-type organic semiconductors.
Safety and Handling
While specific toxicity data for Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is not available, it should be handled with the standard precautions for a research chemical. Based on related benzonitrile compounds, it may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- represents a promising yet underexplored molecule at the intersection of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive projection of its chemical structure, physicochemical properties, and spectroscopic signatures based on the well-established characteristics of its constituent fluorinated moieties. The outlined synthetic strategies offer practical pathways for its laboratory preparation, paving the way for future experimental investigation. The unique combination of a difluoromethoxy group and a difluorinated benzonitrile core endows this molecule with a desirable profile for applications in drug discovery, where enhanced metabolic stability and novel target interactions are sought, and in materials science, where thermal stability and specific electronic properties are paramount. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.
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